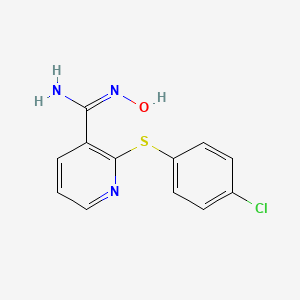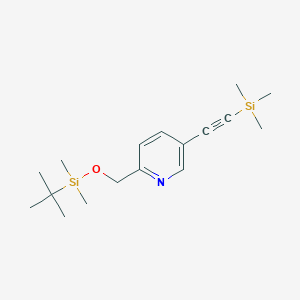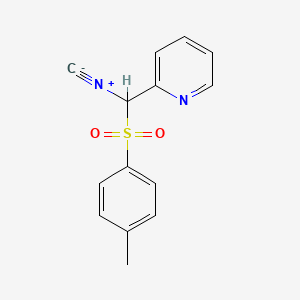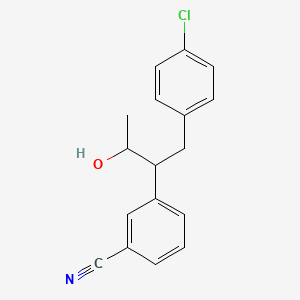
4-(4-Chlorophenyl)-3-(3-cyanophenyl)-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD22419827 is a chemical compound identified by its unique molecular formula and structure. It is used in various scientific and industrial applications due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of MFCD22419827 involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions typically involve specific temperatures, pressures, and the use of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of MFCD22419827 is carried out on a large scale using optimized methods to ensure high yield and purity. The process involves the use of large reactors, continuous monitoring of reaction parameters, and purification steps to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
MFCD22419827 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents.
Reduction: It can be reduced under certain conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD22419827 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products
The major products formed from the reactions of MFCD22419827 depend on the type of reaction and the reagents used. For example, oxidation may yield a different product compared to reduction or substitution.
Aplicaciones Científicas De Investigación
MFCD22419827 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of MFCD22419827 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
MFCD22419827 can be compared with other similar compounds based on its structure and reactivity. Some similar compounds include those with similar functional groups or molecular frameworks.
Uniqueness
What sets MFCD22419827 apart from similar compounds is its unique combination of properties, such as its reactivity, stability, and specific interactions with molecular targets. These unique features make it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C17H16ClNO |
|---|---|
Peso molecular |
285.8 g/mol |
Nombre IUPAC |
3-[1-(4-chlorophenyl)-3-hydroxybutan-2-yl]benzonitrile |
InChI |
InChI=1S/C17H16ClNO/c1-12(20)17(10-13-5-7-16(18)8-6-13)15-4-2-3-14(9-15)11-19/h2-9,12,17,20H,10H2,1H3 |
Clave InChI |
ZZKVEFYFXLIAQY-UHFFFAOYSA-N |
SMILES canónico |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13725340.png)
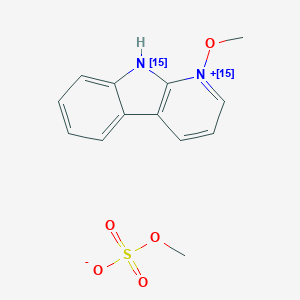



![N-Isopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13725383.png)

![2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid](/img/structure/B13725398.png)
![[1-(3'-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13725403.png)


